![molecular formula C16H17N5OS B2784429 2-(1-苯基吡唑啉[3,4-d]嘧啶-4-基)硫醚-N-丙基乙酰胺 CAS No. 893932-76-8](/img/structure/B2784429.png)

2-(1-苯基吡唑啉[3,4-d]嘧啶-4-基)硫醚-N-丙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

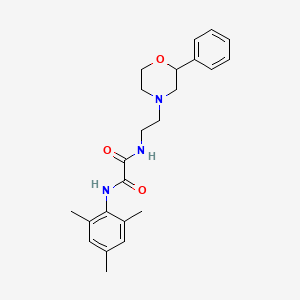

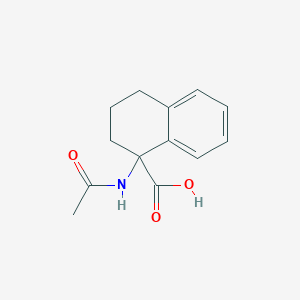

The compound “2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-propan-2-ylacetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to have significant biological activity, including as inhibitors of CDK2, a protein kinase that is a potential target for cancer treatment .

Synthesis Analysis

While specific synthesis details for this exact compound were not found, pyrazolo[3,4-d]pyrimidines are typically synthesized through a series of reactions involving the formation of a pyrazole ring, followed by the addition of a pyrimidine ring . The resulting compounds are then further modified to create the desired derivative .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a fused pyrazole and pyrimidine ring . This structure is thought to contribute to the biological activity of these compounds .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions, depending on the specific substituents present on the molecule . These reactions can be used to modify the structure of the compound and potentially enhance its biological activity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-propan-2-ylacetamide” would depend on its specific structure . Factors such as the presence and position of different substituents can influence properties such as solubility, melting point, and reactivity .科学研究应用

放射性标记和成像

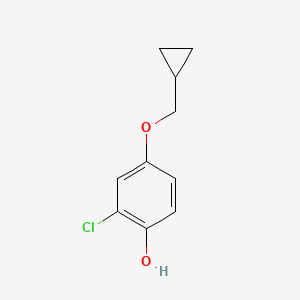

- 苯基吡唑并[1,5-a]嘧啶乙酰胺系列中新型放射性配体的放射合成,包括用于 PET 成像的氟-18,一直是重要的研究领域。这些化合物被设计用于转运蛋白(18 kDa)的选择性成像,展示了该化学类别在诊断成像和神经炎症研究中的潜力 (Dollé et al., 2008)。

药物发现和药理活性

- 一系列 6-苯基吡唑并[3,4-d]嘧啶酮已被描述为 cGMP 特异性(V 型)磷酸二酯酶的特异性抑制剂,突出了它们通过血管舒张和抑制血小板聚集治疗心血管疾病的潜力 (Dumaitre & Dodic, 1996)。

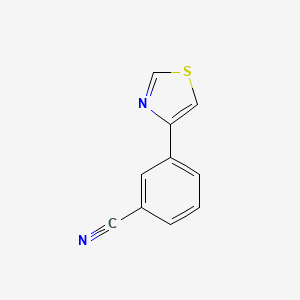

- 开发 3-氨基吡唑并[3,4-d]嘧啶酮作为磷酸二酯酶 1 (PDE1) 抑制剂,用于治疗与神经退行性和神经精神疾病相关的认知障碍。这包括将 ITI-214 确定为临床候选药物,证明了这些化合物在治疗领域的相关性 (Li et al., 2016)。

生物学评价和化学分析

- 一系列 6-苯基吡唑并[3,4-d]嘧啶-4-酮的合成和生物学评价作为金黄色葡萄球菌 DNA 聚合酶 III 的新型抑制剂,代表了一类针对革兰氏阳性菌的新型抗菌剂 (Ali et al., 2003)。

作用机制

Target of Action

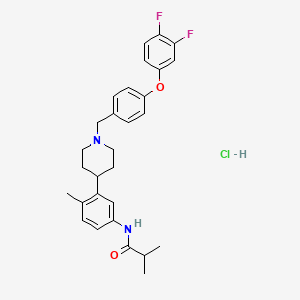

The primary target of N-isopropyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

N-isopropyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, a form of programmed cell death .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM . These results indicate that the compound has a potent anti-proliferative effect on these cell lines .

安全和危害

未来方向

The development of new pyrazolo[3,4-d]pyrimidine derivatives is an active area of research, with potential applications in the treatment of various diseases, including cancer . Future work could involve the synthesis and testing of new derivatives, as well as further investigation into their mechanisms of action .

生化分析

Biochemical Properties

N-isopropyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has been found to exhibit significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . This interaction involves the formation of hydrogen bonds with the ATP-binding site of the enzyme, leading to the inhibition of its catalytic activity .

Cellular Effects

In cellular assays, N-isopropyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has demonstrated potent cytotoxic activity against various cancer cell lines . It has been shown to induce cell cycle arrest at the S phase, leading to apoptosis in cancer cells . This compound also appears to suppress the activation of nuclear factor kappa B (NF-κB) and interleukin-6 (IL-6), both of which are involved in inflammation and cancer progression .

Molecular Mechanism

The molecular mechanism of action of N-isopropyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves the inhibition of CDK2, which disrupts the normal progression of the cell cycle and leads to cell death . This compound binds to the ATP-binding site of CDK2, preventing the enzyme from phosphorylating its substrates .

Temporal Effects in Laboratory Settings

The effects of N-isopropyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide on cellular function have been observed to be time-dependent . Over time, this compound induces changes in cell cycle progression and apoptosis, leading to a decrease in cell viability .

Metabolic Pathways

Given its inhibitory activity against CDK2, it is likely that this compound affects pathways related to cell cycle regulation .

Subcellular Localization

The subcellular localization of N-isopropyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is not explicitly reported in the literature. Given its activity against CDK2, it is likely to be found in the nucleus where CDK2 is localized .

属性

IUPAC Name |

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c1-11(2)20-14(22)9-23-16-13-8-19-21(15(13)17-10-18-16)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQECZLCOSHZKAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2784352.png)

![6-[(2,4-Dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2784355.png)

![1-((1R,5S)-8-pivaloyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2784361.png)

![6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile](/img/structure/B2784365.png)

![(E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2784367.png)